

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Latromotide

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Compound of Interest

Compound Name: *Latromotide*

Cat. No.: *B608481*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Latromotide is a synthetic peptide therapeutic currently under investigation for its potential biological activities. As with all peptide-based pharmaceuticals, ensuring the purity, identity, and quantity of the active pharmaceutical ingredient (API) is critical for safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the characterization and quality control of peptides.^{[1][2]} Its high resolving power allows for the separation of the main peptide from closely related impurities, such as deletion sequences, diastereomers, or oxidized and deamidated forms.^{[1][3]}

This application note details a robust RP-HPLC method for the quantitative analysis and purity assessment of **Latromotide**. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks.^[1] The protocol is suitable for routine quality control, stability testing, and formulation development of **Latromotide**.

Experimental Protocols

1. Instrumentation and Materials

- System: Agilent 1260 Infinity II LC System, Waters ACQUITY UPLC H-Class System, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column with wide pores (e.g., 300 Å) is recommended for optimal peptide analysis.
 - Example: Waters XBridge Peptide BEH C18 Column, 300Å, 3.5 µm, 4.6 x 150 mm.
- Reagents:
 - Acetonitrile (ACN), HPLC grade or higher.
 - Water, HPLC grade or Type I ultrapure.
 - Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity.
 - **Latromotide** Reference Standard.

2. Chromatographic Conditions

The separation is achieved using a gradient elution method.

Parameter	Setting
Mobile Phase A	0.1% (v/v) TFA in Water
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile
Gradient Program	15% to 55% B over 20 minutes
	55% to 95% B over 2 minutes
	Hold at 95% B for 3 minutes
	95% to 15% B over 1 minute
	Hold at 15% B for 4 minutes (equilibration)
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	10 µL
Detection Wavelength	220 nm
Run Time	30 minutes

3. Standard and Sample Preparation

- Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of **Latromotide** Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate for 2 minutes if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL) by diluting the stock solution with Mobile Phase A. These will be used to establish the linearity of the method.
- Sample Preparation: Dissolve the **Latromotide** drug substance or product in Mobile Phase A to achieve a nominal concentration of 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A solution of 0.5 mg/mL **Latromotide** is injected six times.

Table 1: System Suitability Test (SST) Results

Parameter	Acceptance Criteria	Result (Average, n=6)
Retention Time (RT)	$RSD \leq 1.0\%$	15.25 min
Peak Area	$RSD \leq 2.0\%$	2,450,150
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	1.15
Theoretical Plates (N)	≥ 5000	18,500

Method Validation

The method was validated for linearity, precision, and accuracy according to standard guidelines.

Linearity

The linearity was evaluated by analyzing the five working standard solutions in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration.

Table 2: Linearity of **Latromotide**

Concentration (mg/mL)	Mean Peak Area (n=3)
0.05	243,500
0.10	490,100
0.25	1,224,500
0.50	2,455,000
1.00	4,915,200
Correlation Coefficient (r^2)	≥ 0.999

Precision and Accuracy

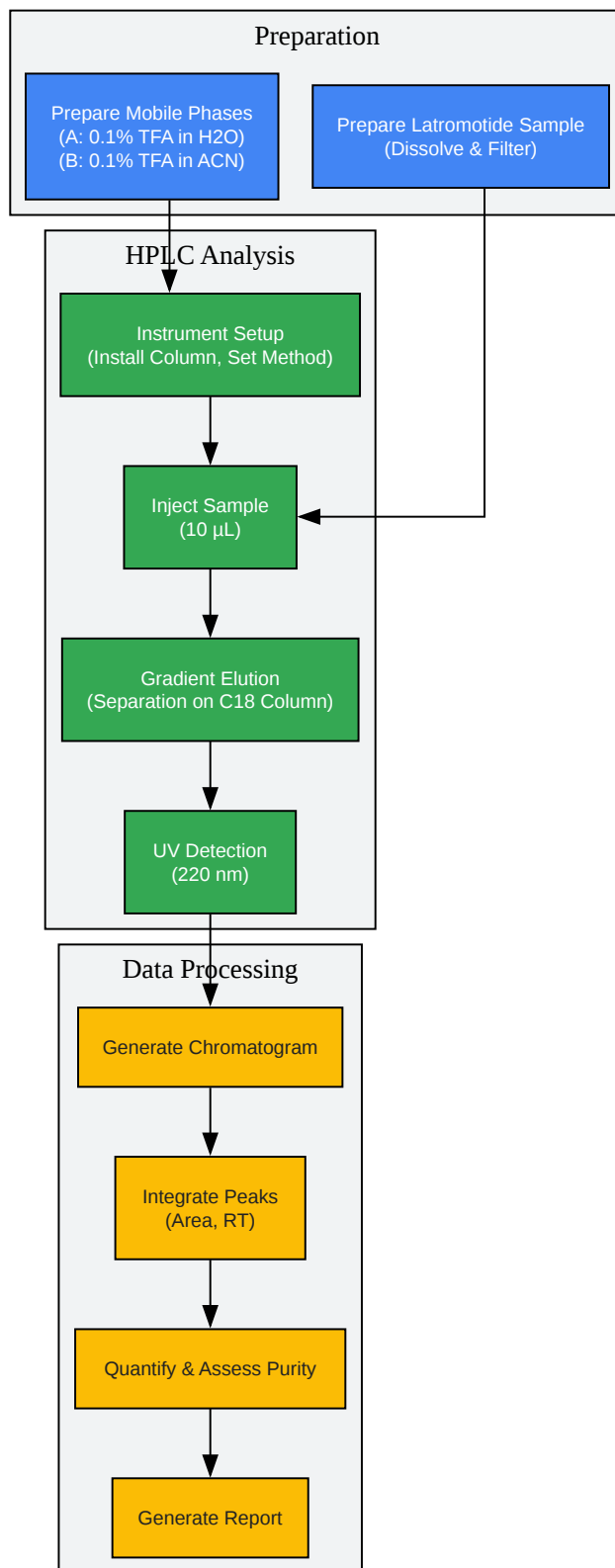
Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) on the same day (intra-day) and on three different days (inter-day).

Table 3: Intra-day and Inter-day Precision and Accuracy

Concentration (mg/mL)	Measured Conc. (mg/mL, Mean)	Accuracy (% Recovery)	Precision (% RSD, n=6)
Intra-day			
0.06 (Low QC)	0.059	98.3%	1.8%
0.40 (Mid QC)	0.405	101.3%	1.1%
0.80 (High QC)	0.791	98.9%	0.9%
Inter-day			
0.06 (Low QC)	0.061	101.7%	2.5%
0.40 (Mid QC)	0.398	99.5%	1.9%
0.80 (High QC)	0.809	101.1%	1.5%

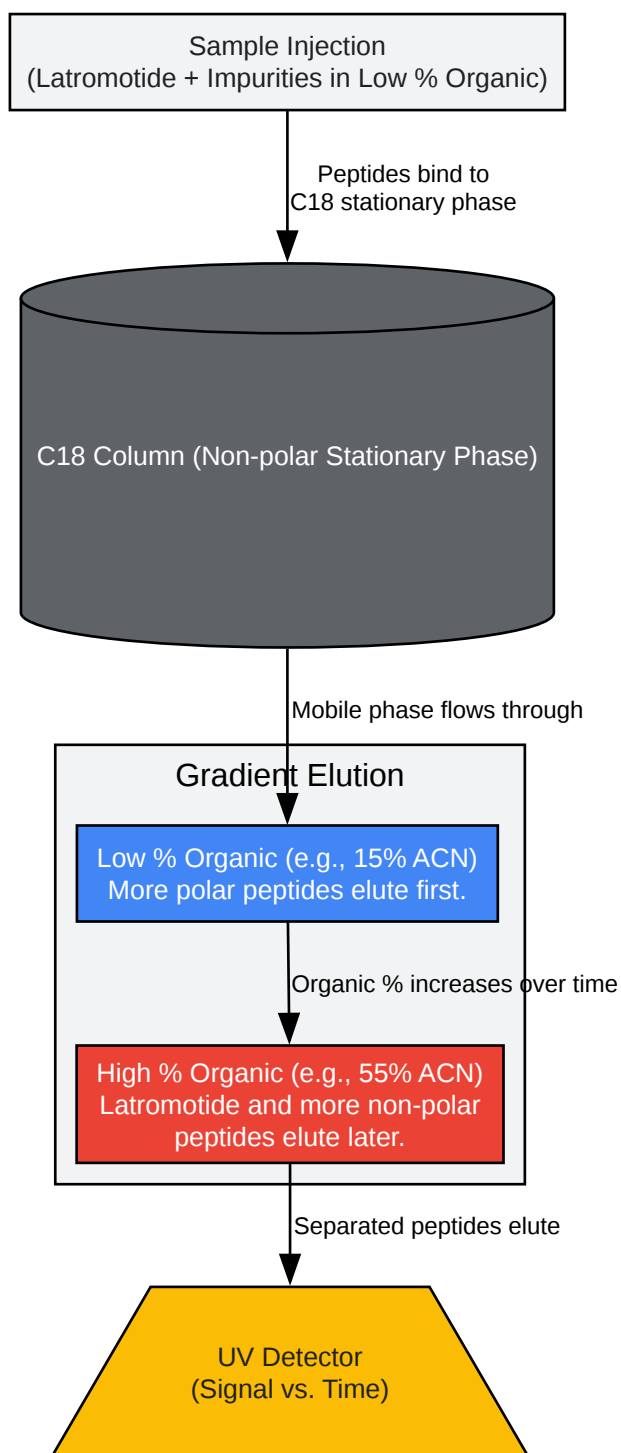
Visualizations

The following diagrams illustrate the experimental workflow and the underlying separation principle.



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Caption: Workflow for the HPLC analysis of **Latromotide**.



Principle of Reversed-Phase Chromatography for Peptides

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Caption: Separation principle of peptides by RP-HPLC.

Conclusion

The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for the quantification and purity determination of **Latromotide**. The system suitability results confirm the stability and reliability of the chromatographic system. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of **Latromotide** drug substance and associated formulations.

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